

literature review on substituted [1,1'-biphenyl]-3-carboxylic acids

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Compound of Interest

Compound Name: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

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An In-depth Technical Guide on Substituted [1,1'-Biphenyl]-3-Carboxylic Acids

Introduction

Substituted [1,1'-biphenyl]-3-carboxylic acids represent a significant class of compounds in medicinal chemistry and drug development. The biphenyl scaffold is a privileged structure, found in numerous biologically active molecules and approved pharmaceuticals.^{[1][2]} The addition of a carboxylic acid group at the 3-position, along with other substitutions on the biphenyl rings, allows for a wide range of pharmacological activities. These compounds are synthetically accessible and offer tunable physicochemical properties, making them attractive candidates for targeting various biological pathways.^{[1][3]}

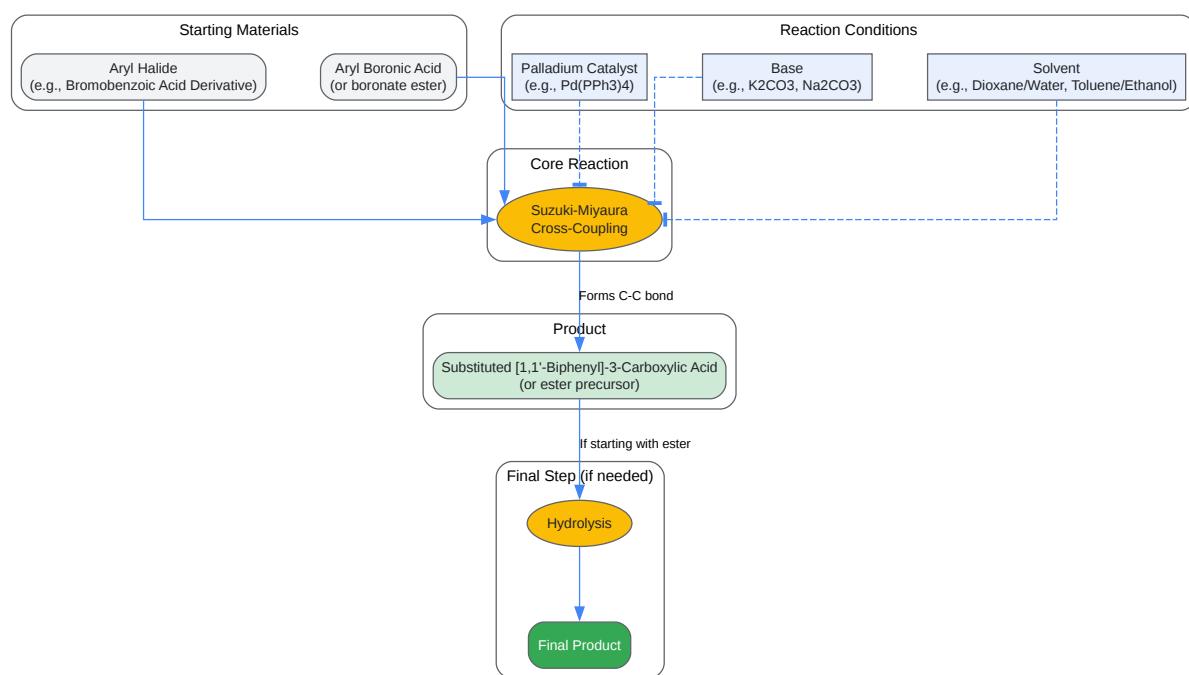
This technical guide provides a comprehensive literature review of substituted [1,1'-biphenyl]-3-carboxylic acids, focusing on their synthesis, diverse biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles. It is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of Substituted [1,1'-Biphenyl]-3-Carboxylic Acids

The construction of the biphenyl core is the cornerstone of synthesizing these derivatives. The most prevalent and versatile method employed is the Suzuki-Miyaura cross-coupling reaction.

[1][4] This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide.

A general synthetic workflow is outlined below:



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General Synthesis Workflow via Suzuki-Miyaura Coupling.

Other synthetic strategies include the Ullmann condensation, which involves heating an aryl halide with a copper catalyst, and Friedel-Crafts acylation routes.^[1] The choice of method often depends on the availability of starting materials and the desired substitution patterns.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:^[3]

- To a solution of a substituted bromobenzoic acid (1.0 eq) in a solvent mixture like 1,4-dioxane and water (e.g., 4:1 ratio), add the corresponding substituted aryl boronic acid (1.0-1.2 eq) and a base such as potassium carbonate (K_2CO_3) (2.0-3.0 eq).
- Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.05-0.2 eq).
- Stir the resulting mixture at an elevated temperature (e.g., 80-110 °C) for a period of 12-16 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to obtain the desired substituted [1,1'-biphenyl]-3-carboxylic acid.

General Protocol for Amide Condensation from Diphenic Anhydride:^[5]

- Dissolve diphenic anhydride (1.0 eq) and a substituted amine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Stir the mixture at room temperature for approximately 2 hours.
- Add a base like sodium hydroxide (2.0 eq) to the reaction solution and continue stirring for another hour.

- Pour the reaction mixture into water and acidify with 1 M HCl to a pH of ~5 to precipitate the solid product.
- Filter the solid, wash with water, and purify by column chromatography to yield the target biphenyl carboxamide derivative.

Biological Activities and Therapeutic Targets

Substituted [1,1'-biphenyl]-3-carboxylic acids have been investigated for a multitude of biological activities, targeting various enzymes and receptors.

URAT1 Inhibition for Hyperuricemia and Gout

Urate transporter 1 (URAT1), a key regulator of uric acid levels in the kidneys, is a validated target for treating hyperuricemia and gout.^{[5][6]} Several [1,1'-biphenyl]-3-carboxylic acid derivatives have been designed and synthesized as potent URAT1 inhibitors. These compounds often draw structural inspiration from known uricosuric drugs like benzbromarone and telmisartan.^[5]

Compound ID	Substitution Pattern	IC ₅₀ (μM) vs. URAT1	Reference
A1	2'-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid	0.93	[5][6]
B21	2'-(3,4-dihydroquinolin-1(2H)-yl)carbonyl)-[1,1'-biphenyl]-2-carboxylic acid	0.17	[5][6]
Benzbromarone	(Standard Drug)	~0.33	[5]

Anticancer Activity

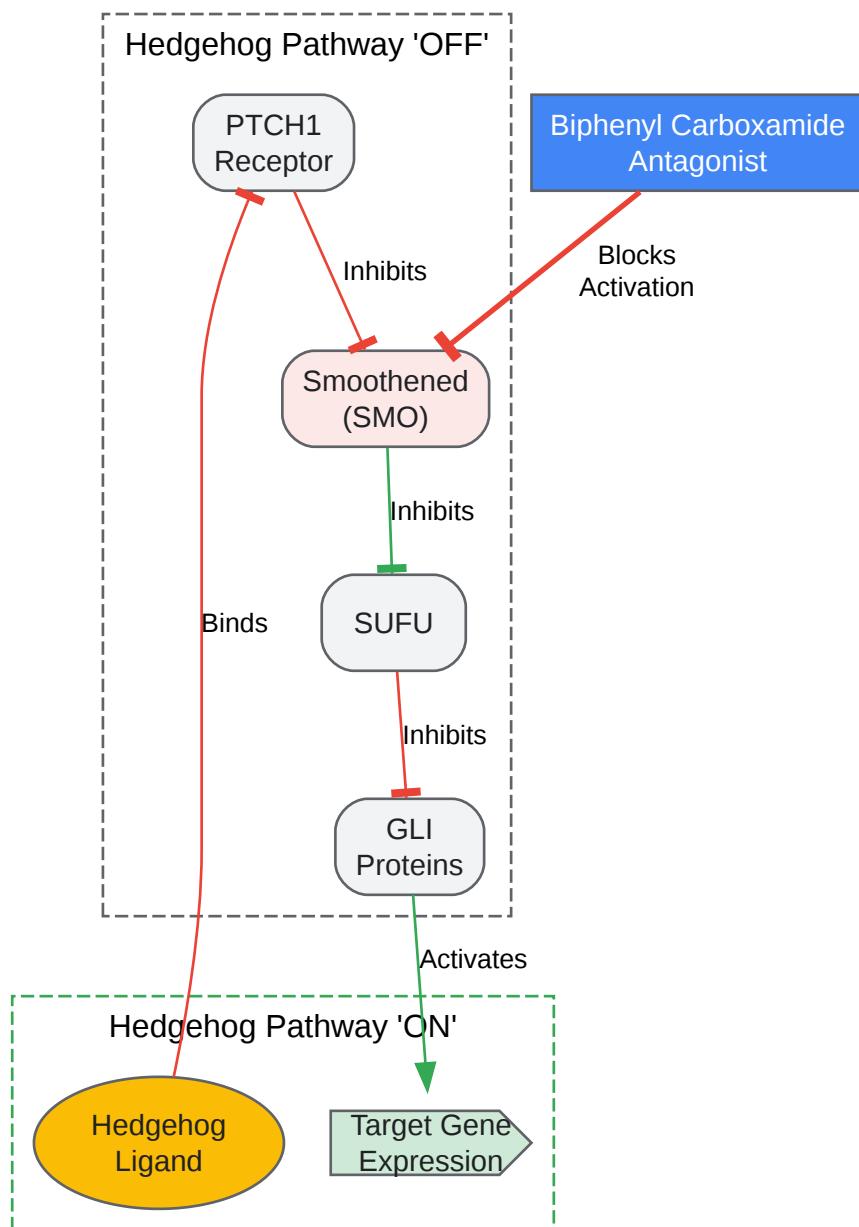
The biphenyl scaffold is present in many compounds with antiproliferative properties.

Derivatives of [1,1'-biphenyl]-carboxylic acid have been evaluated for their in vitro anticancer activity against various human cancer cell lines, such as breast cancer (MCF-7 & MDA-MB-231).[3]

Compound ID	Substitution on Phenyl Ring B	IC ₅₀ vs. MCF-7 (μM)	IC ₅₀ vs. MDA-MB-231 (μM)	Reference
3a	Unsubstituted	10.14 ± 2.05	10.78 ± 2.58	[3]
3j	4'-Benzylxy	9.92 ± 0.97	9.54 ± 0.85	[3]
Tamoxifen	(Standard Drug)	8.54 ± 0.72	8.21 ± 0.65	[3]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. Ortho-biphenyl carboxamides have been identified as potent antagonists of Smoothened (SMO), a key receptor in the Hh pathway.[7]

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Inhibition of the Hedgehog Signaling Pathway by SMO Antagonists.

Other Biological Activities

The versatility of the substituted [1,1'-biphenyl]-3-carboxylic acid scaffold has led to its exploration in numerous other therapeutic areas:

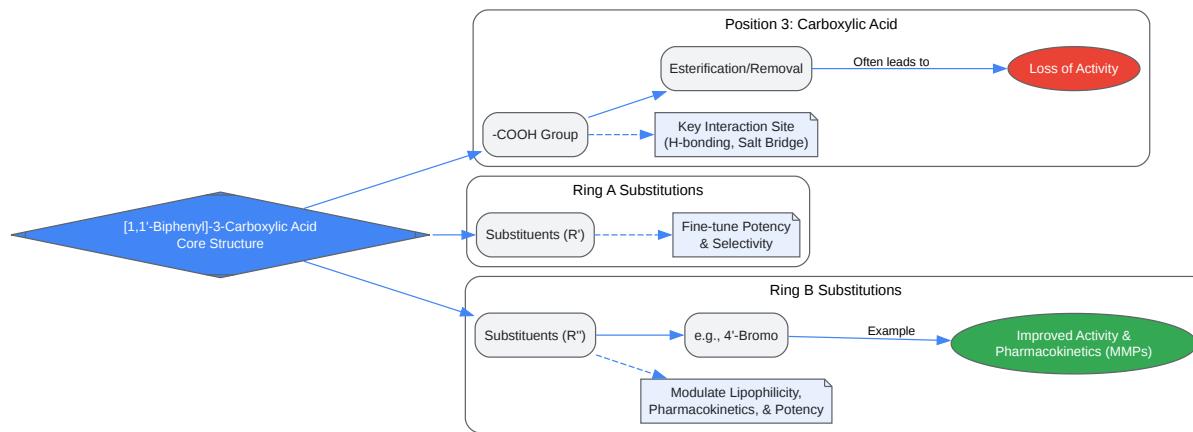
- **Antimicrobial and Antifungal Agents:** Certain derivatives exhibit significant activity against bacterial and fungal strains.^{[8][9]}

- Anti-inflammatory Drugs: The biphenyl moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[\[10\]](#)
- Matrix Metalloproteinase (MMP) Inhibitors: Biphenylsulfonamide derivatives of carboxylic acids have been developed as potent MMP inhibitors for conditions like arthritis and cancer. [\[11\]](#)
- Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Carbamate derivatives have been identified as potent and peripherally restricted FAAH inhibitors for pain management.[\[12\]](#)
- Beta-3-Adrenoceptor Modulators: Specific derivatives like Solabegron are being investigated for treating overactive bladder and irritable bowel syndrome.[\[13\]](#)

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency and selectivity of these compounds. Key insights can be drawn from the literature:

- For URAT1 Inhibition: The position of the carboxylic acid group is critical. An ortho-substituted biphenyl carboxylic acid pattern often emerges as optimal for potent inhibition.[\[5\]](#) The nature and size of the substituent on the second phenyl ring significantly influence activity, with hydrophobic groups often being favored.[\[5\]](#)
- For MMP Inhibition: Substitution at the 4'-position of the biphenyl ring, particularly with a bromine atom, has been shown to improve in vitro activity and pharmacokinetic properties. [\[11\]](#)
- General Trends: The carboxylic acid group is a key pharmacophore, often involved in hydrogen bonding or salt bridge interactions with the target protein.[\[14\]](#) Its replacement or esterification frequently leads to a significant loss of biological activity.[\[14\]](#)

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Logical Relationships in SAR for Biphenyl Carboxylic Acids.

Conclusion

Substituted [1,1'-biphenyl]-3-carboxylic acids are a structurally versatile and pharmacologically significant class of molecules. Robust synthetic methodologies, particularly the Suzuki-Miyaura coupling, allow for the generation of diverse chemical libraries. These compounds have demonstrated potent activity against a wide array of biological targets, including URAT1, cancer-related pathways like Hedgehog signaling, and various enzymes such as MMPs and FAAH. The extensive structure-activity relationship data available provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs.

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